1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(2-Chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 2-chloro-5-nitrophenyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with pyrrole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol. The mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include additional purification steps such as recrystallization or column chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
1-(2-Chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
1-(2-Chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:
1-(2-Chloro-5-nitrophenyl)-3-phenyl-2-propenone: This compound also contains a 2-chloro-5-nitrophenyl group but differs in its overall structure and reactivity.
2-Chloro-5-nitrobenzaldehyde: This compound shares the 2-chloro-5-nitrophenyl group but lacks the pyrrole ring, resulting in different chemical properties and applications.
Biological Activity
1-(2-Chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
This compound is characterized by a pyrrole ring substituted with a chloro and nitro group, which contributes to its unique chemical properties. This compound is primarily investigated for its antimicrobial and anticancer potential, making it a candidate for further therapeutic development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.
Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
---|---|---|
Staphylococcus aureus | 3.12 | 2 |
Escherichia coli | 12.5 | 2 |
The compound's mechanism of action in inhibiting bacterial growth may involve interference with DNA gyrase, a target for many antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it exhibited cytotoxic effects with IC50 values ranging from 29 to 59 µM across different cell types. For instance:
Cell Line | IC50 (µM) |
---|---|
HepG2 | 40 |
MDA-MB-231 | 50 |
HeLa | 59 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound can be attributed to its structural features:
- Nitro Group : This group can undergo bioreduction to form reactive intermediates that interact with cellular components.
- Aldehyde Functionality : The aldehyde can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their activity and disrupting cellular processes.
Comparative Analysis
When compared to similar compounds, such as 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenone and 2-chloro-5-nitrobenzaldehyde, the unique substitution pattern on the pyrrole ring of this compound imparts distinct biological properties. For example, while both compounds share the nitrophenyl group, their differing structures lead to variations in reactivity and biological efficacy .
Case Study: Anticancer Efficacy
A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis revealed an increase in apoptotic cells from 0.29% in control groups to approximately 9.74% in treated groups. This suggests that the compound effectively activates cell death pathways, making it a candidate for further investigation in cancer therapies .
Case Study: Antibacterial Activity
In another study focusing on its antibacterial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that it possessed comparable activity to standard antibiotics like ciprofloxacin, suggesting its potential as a lead compound for developing new antibacterial agents .
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)pyrrole-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-10-4-3-8(14(16)17)6-11(10)13-5-1-2-9(13)7-15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZJTEXKBQVPQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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